molecular formula C17H13N3O B5877801 N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE

N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE

Cat. No.: B5877801
M. Wt: 275.30 g/mol
InChI Key: BPMQSIGDQYIYQM-XDHOZWIPSA-N
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Description

N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation of naphthalene-1-carbohydrazide with pyridine-3-carbaldehyde. Schiff bases are known for their versatility in forming stable complexes with transition metals, making them significant in various fields such as bioinorganic chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE typically involves the condensation reaction between naphthalene-1-carbohydrazide and pyridine-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and electronic properties.

    Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.

    Medicine: Schiff base hydrazones, including this compound, are investigated for their antimicrobial and anticancer properties. They are evaluated for their ability to inhibit the growth of various pathogens and cancer cells.

    Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds with industrial applications.

Mechanism of Action

The mechanism of action of N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, such as enzymes and DNA, leading to inhibition of enzyme activity or interference with DNA replication. The compound’s hydrazone group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Comparison: N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of both naphthalene and pyridine rings. This structural combination enhances its ability to form stable metal complexes and interact with biological molecules. Compared to similar compounds, it may exhibit different electronic properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c21-17(20-19-12-13-5-4-10-18-11-13)16-9-3-7-14-6-1-2-8-15(14)16/h1-12H,(H,20,21)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMQSIGDQYIYQM-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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